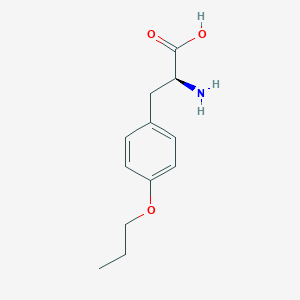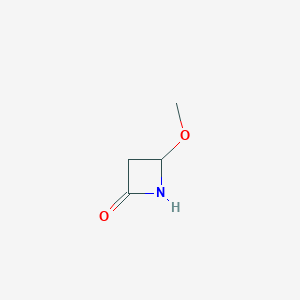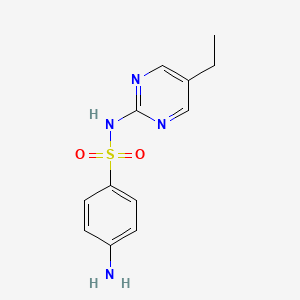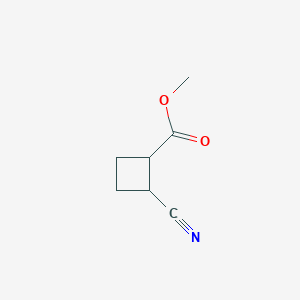
O-Propyl-L-tyrosine
説明
O-Propyl-L-tyrosine is a derivative of L-tyrosine . L-Tyrosine, or tyrosine, is one of the 20 standard amino acids used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . The term “tyrosine” is derived from the Greek word “tyrós”, meaning cheese, as it was first discovered in 1846 by German chemist Justus von Liebig in the protein casein from cheese .
Synthesis Analysis
Tyrosine can be synthesized using bacterial tyrosinases . Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin . They have also been applied in cross-linking reactions of proteins and the polymerization of environmental pollutants . Their ability to catalyze o-hydroxylation reactions has shown some degree of promise in the biocatalytic conversion of various compounds .
Chemical Reactions Analysis
Tyrosinases are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .
科学的研究の応用
Biocatalytic Derivatization
O-Propyl-L-tyrosine, as a derivative of L-tyrosine, can be used in biocatalytic derivatization . L-tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
Enzyme-Catalyzed Derivatization
Enzyme-catalyzed L-tyrosine derivatization is another application of O-Propyl-L-tyrosine . This process involves the use of enzymatic biocatalysts for the production of L-tyrosine derivatives . This approach is promising due to its elevated specificity, diversity, and atom economy .
Biosynthetic Strategies
O-Propyl-L-tyrosine can be used in biosynthetic strategies . These strategies involve the use of biocatalysts for the production of L-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
Dietary Supplement
O-Propyl-L-tyrosine, as a derivative of L-tyrosine, can be used as a dietary supplement . L-tyrosine is known to stimulate brain activity for improved memory and mental alertness, act as an appetite suppressant, control depression and anxiety, and enhance physical performance .
Prodrug Strategy
O-Propyl-L-tyrosine can be used in the prodrug strategy . This strategy involves a transient modification of physicochemical properties through chemical derivatization . L-Tyrosine carboxylic esters, such as O-Propyl-L-tyrosine, can be used as prodrugs .
Treatment of Parkinson’s Disease
Some L-tyrosine derivatives, including O-Propyl-L-tyrosine, have been proposed for the treatment of Parkinson’s disease .
将来の方向性
Bacterial tyrosinases, which can be used to synthesize tyrosine derivatives, remain underexplored for their potential application in organic synthesis . Future research could focus on exploring the world of bacterial tyrosinases, their current applications, and future perspectives for the application of these enzymes in organic synthesis . Another interesting direction could be the exploration of tyrosination in various biological contexts .
作用機序
Target of Action
O-Propyl-L-Tyrosine is a derivative of the amino acid L-Tyrosine . L-Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is a precursor of important bioactive compounds such as epinephrine, thyroid hormones, and melanin . The primary targets of O-Propyl-L-Tyrosine are likely to be similar to those of L-Tyrosine.
Mode of Action
It is known that l-tyrosine derivatives can be used as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In the case of O-Propyl-L-Tyrosine, it is likely that the compound interacts with its targets in a similar manner to L-Tyrosine, but with modifications due to the presence of the propyl group .
Biochemical Pathways
L-Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of proteins, neurotransmitters, and hormones . Derivatives of L-Tyrosine, such as O-Propyl-L-Tyrosine, may affect these pathways. For example, they could potentially influence the synthesis of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and other important functions .
Pharmacokinetics
It is known that l-tyrosine and its derivatives can be used as prodrugs . . Therefore, it is likely that O-Propyl-L-Tyrosine has been designed to optimize these properties.
Result of Action
For example, it may affect protein synthesis, neurotransmission, and hormone production .
Action Environment
The action of O-Propyl-L-Tyrosine, like other drugs, can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the individual taking the drug . For example, the effectiveness of O-Propyl-L-Tyrosine could potentially be affected by the individual’s diet, age, sex, health status, and genetic makeup.
特性
IUPAC Name |
(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNDXOANCQXPD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315565 | |
| Record name | O-Propyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Propyl-L-tyrosine | |
CAS RN |
32795-53-2 | |
| Record name | O-Propyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Propyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)
![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)



